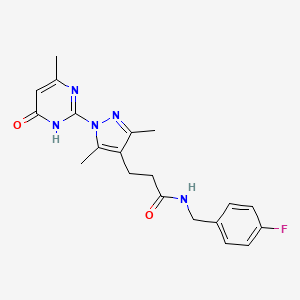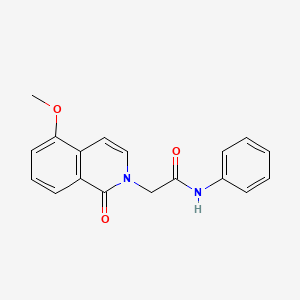
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide exerts its biological effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. Inhibition of NF-κB activity by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been shown to have anti-viral activity against a number of viruses, including HIV, hepatitis B virus, and influenza virus. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a small molecule inhibitor that is relatively easy to synthesize and can be used in a variety of experimental settings. This compound has been shown to be effective in a wide range of cell types and animal models, making it a versatile tool for studying the role of NF-κB in various biological processes. However, like all experimental tools, this compound has limitations. This compound may have off-target effects that could complicate data interpretation, and its efficacy may vary depending on the experimental conditions.
将来の方向性
There are many potential future directions for research on 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide. One area of focus could be the development of more potent and selective inhibitors of NF-κB that could be used in clinical settings. Another area of interest could be the exploration of the potential therapeutic applications of this compound in the treatment of viral infections, neurodegenerative diseases, and other conditions. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on various biological processes.
合成法
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide can be synthesized using a variety of methods, but the most common approach is through the reaction of 4-oxo-3,4-dihydroquinazoline with N-((1-phenylpyrrolidin-2-yl)methyl)propanamide in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 195-197°C.
科学的研究の応用
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB activity, this compound can reduce inflammation and suppress tumor growth.
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(12-14-25-16-24-20-11-5-4-10-19(20)22(25)28)23-15-18-9-6-13-26(18)17-7-2-1-3-8-17/h1-5,7-8,10-11,16,18H,6,9,12-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZFPDIYCBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

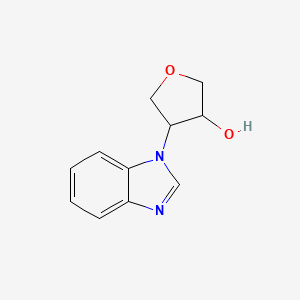
![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)
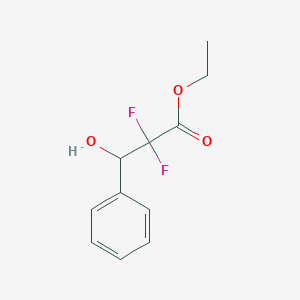
![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)

![Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2539631.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)

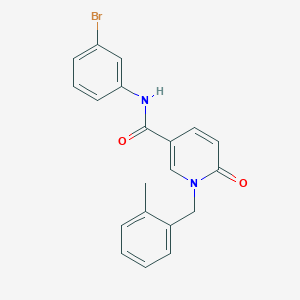
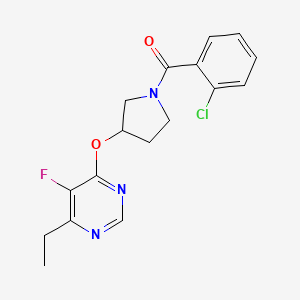
![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)
